

An In-depth Technical Guide to the Chemical Properties of gamma-Caprolactone

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Compound of Interest

Compound Name: *gamma-Caprolactone*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

gamma-Caprolactone (γ -Caprolactone), also known as γ -hexalactone, is a five-membered cyclic ester with the chemical formula $C_6H_{10}O_2$. This document provides a comprehensive overview of its core chemical and physical properties, experimental protocols for its analysis and polymerization, and its role in relevant biological pathways. It is intended to serve as a technical resource for professionals in research, chemical synthesis, and drug development.

Core Chemical and Physical Properties

gamma-Caprolactone is a colorless liquid characterized by its distinct chemical structure, featuring an ethyl group at the 5-position of the oxolan-2-one ring, which introduces a chiral center.^[1] It is a hydrophobic molecule with low solubility in water.^[1]

Identifiers and General Properties

Property	Value	Reference
IUPAC Name	5-ethyloxolan-2-one	[2]
Synonyms	γ-Hexalactone, 5-Ethyldihydro-2(3H)-furanone, 4-Hexanolide	[1]
CAS Number	695-06-7	[3] [4] [5]
Molecular Formula	C ₆ H ₁₀ O ₂	[3] [5]
Molecular Weight	114.14 g/mol	[1] [5]
Appearance	Colorless liquid	[1]
InChI Key	JBFHTYHTHYHCDJ-UHFFFAOYSA-N	[4] [6]

Physical and Chemical Constants

Property	Value	Reference
Melting Point	-18 °C	[3] [7]
Boiling Point	219-220 °C	[1] [7]
Density	1.023 g/mL at 25 °C	[1] [4]
Flash Point	98.3 °C (closed cup)	[3] [4]
Refractive Index (n _{20/D})	1.432 - 1.439	[3] [4]
Vapor Pressure	0.2 ± 0.4 mmHg at 25°C	[3]
LogP	0.26 - 0.498	[3] [6]
Solubility	Low water solubility, soluble in organic solvents like DMSO.	[1]

Spectroscopic Data

Structural characterization of **gamma-Caprolactone** is critical for its identification and purity assessment. The primary techniques include NMR, IR, and Mass Spectrometry.

NMR Spectroscopy

- ^1H -NMR: The proton NMR spectrum provides information on the hydrogen environments in the molecule. Data is available in the Human Metabolome Database.[5][8]
- ^{13}C -NMR: The carbon-13 NMR spectrum reveals the different carbon environments. Data is available in the Human Metabolome Database.[6]

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of **gamma-Caprolactone** is the strong absorption band corresponding to the lactone carbonyl (C=O) stretch, which typically appears around 1770 cm^{-1} .[1]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of **gamma-Caprolactone** shows a molecular ion peak $[\text{M}]^+$ at m/z 114, corresponding to its molecular weight. A prominent fragment is observed at m/z 85.[9]

Chemical Reactivity and Polymerization

gamma-Caprolactone's reactivity is dominated by its lactone ring.

Ring-Opening Polymerization (ROP)

Like other γ -lactones, the five-membered ring of **gamma-Caprolactone** has low ring strain, which makes its homopolymerization thermodynamically unfavorable and challenging under normal conditions.[1] However, it readily undergoes ring-opening copolymerization with other more strained cyclic esters, such as ϵ -caprolactone.[1] This allows for the synthesis of functional aliphatic polyesters where the incorporation of **gamma-Caprolactone** units can modify the properties of the final polymer, such as its degradation rate.[1][10]

Hydrolysis

The ester linkage in the lactone ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which opens the ring to form 4-hydroxyhexanoic acid. This reaction is also a key step in its biological degradation.

Experimental Protocols

Protocol: Copolymerization of ϵ -Caprolactone and γ -Caprolactone via ROP

This protocol describes a general procedure for the synthesis of poly(ϵ -caprolactone-co- γ -caprolactone) using a tin-based catalyst.

Materials:

- ϵ -Caprolactone (CL), dried and distilled
- γ -Caprolactone (GCL), dried and distilled
- Stannous octoate ($\text{Sn}(\text{Oct})_2$) catalyst
- Benzyl alcohol (BnOH) initiator
- Anhydrous toluene
- Methanol
- Schlenk flask and line
- Argon gas supply

Procedure:

- A Schlenk flask is charged with the desired molar ratio of ϵ -caprolactone and γ -caprolactone.
- Anhydrous toluene is added as a solvent.
- The initiator, benzyl alcohol, is added to the flask.
- The reaction mixture is degassed with argon for approximately 10-15 minutes.
- The catalyst, $\text{Sn}(\text{Oct})_2$, is introduced into the reaction vessel under an argon atmosphere.[\[11\]](#)
- The flask is sealed and immersed in a preheated oil bath at 110-120 °C.[\[12\]](#)[\[13\]](#)

- The polymerization is allowed to proceed for a specified time (e.g., 18-24 hours) with constant stirring.[12]
- The reaction is terminated by cooling the flask to room temperature.
- The polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a large excess of cold methanol.[13]
- The resulting copolymer is collected by filtration and dried under vacuum to a constant weight.

Characterization: The resulting copolymer can be characterized by $^1\text{H-NMR}$ to determine the incorporation of each monomer and by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.

Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)

This outlines a general reverse-phase HPLC method for the analysis of **gamma-Caprolactone**.

Instrumentation:

- HPLC system with UV detector
- Reverse-phase column (e.g., Newcrom R1)[14]

Mobile Phase:

- A mixture of acetonitrile (MeCN) and water.[14]
- An acid modifier such as phosphoric acid or, for MS compatibility, formic acid is typically added.[14]

Procedure:

- Prepare a standard stock solution of **gamma-Caprolactone** in the mobile phase.
- Prepare working standards by serial dilution of the stock solution.

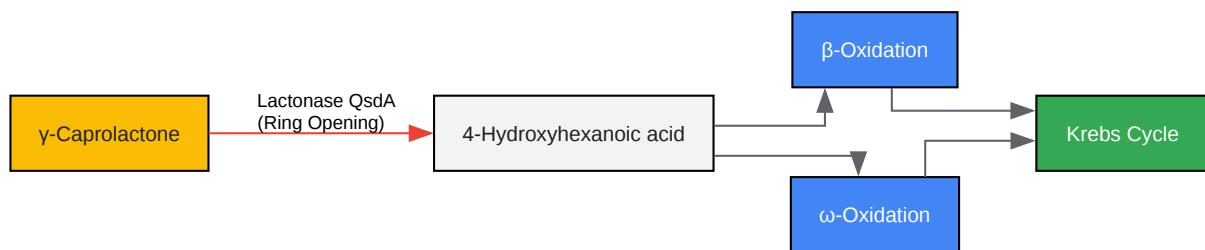
- Prepare samples by dissolving or diluting them in the mobile phase.
- Set the HPLC system with an appropriate flow rate and column temperature.
- Inject the standards and samples onto the column.
- Monitor the elution of **gamma-Caprolactone** using a UV detector at a suitable wavelength.
- Quantify the amount of **gamma-Caprolactone** in the samples by comparing the peak areas with the calibration curve generated from the standards.

Biological Pathways and Interactions

gamma-Caprolactone is not just a synthetic monomer; it also plays specific roles in biological systems.

Catabolism in *Rhodococcus erythropolis*

gamma-Caprolactone acts as a biostimulant, promoting the growth of the biocontrol agent *Rhodococcus erythropolis*.^{[1][4]} This bacterium can assimilate and use GCL as a carbon source. The metabolic pathway begins with the hydrolysis of the lactone ring by the enzyme lactonase QsdA. The resulting open-chain form is then degraded through β - and ω -oxidation pathways, ultimately feeding into the Krebs cycle.^{[1][4]}

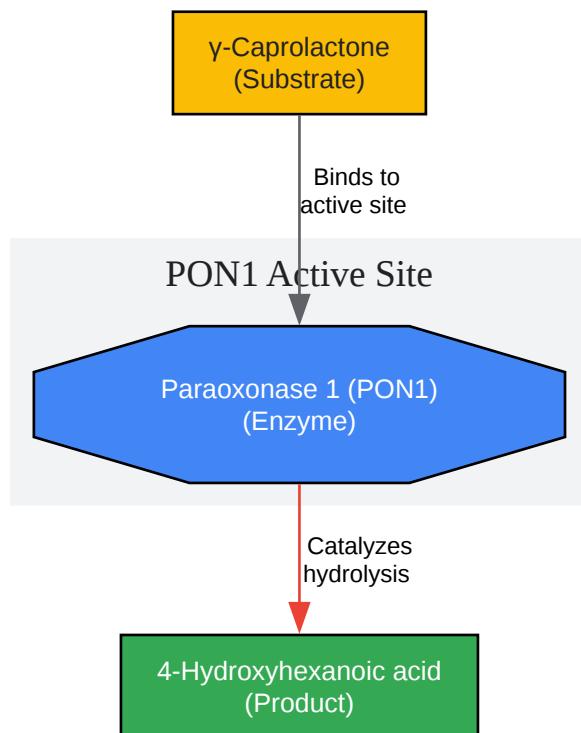


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Caption: Catabolic pathway of γ -Caprolactone in *Rhodococcus erythropolis*.

Substrate for Paraoxonase 1 (PON1)

gamma-Caprolactone is a known substrate for Paraoxonase 1 (PON1), a high-density lipoprotein (HDL)-associated enzyme.[15] The native activity of PON1 is considered to be lactonase activity, and it efficiently hydrolyzes the ester bond in γ -lactones.[2] This interaction is significant in the context of human metabolism and detoxification pathways.



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Caption: Enzymatic hydrolysis of γ -Caprolactone by Paraoxonase 1 (PON1).

Safety and Handling

gamma-Caprolactone is classified as a combustible liquid and can cause eye irritation.[4][16]

- Handling: Avoid all personal contact, including inhalation. Wear protective clothing, gloves, and safety glasses with side shields.[8]
- Storage: Store in a cool, dry, well-ventilated area in original, tightly sealed containers. Keep away from ignition sources and incompatible materials such as strong oxidizing agents.[8]
- First Aid: In case of eye contact, rinse immediately with fresh running water. If skin contact occurs, flush with running water. If inhaled, move to fresh air.[8]

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